3-Methyl-2-cyclopenten-1-one-d3

Mass Spectrometry Internal Standard LC-MS/MS Quantification

Choose 3-Methyl-2-cyclopenten-1-one-d3 as your internal standard to eliminate quantitative errors in LC-MS/MS workflows. Its +3 Da mass shift ensures unambiguous IS channel detection with zero interference from the natural isotopic envelope, while near-identical physicochemical properties guarantee reliable co-elution and ionization efficiency. Avoid method invalidation caused by unlabeled analogs or alternative deuteration patterns (-d5, -d6). Ideal for endogenous metabolite quantification, metabolic tracing, and KIE studies.

Molecular Formula C6H8O
Molecular Weight 99.15 g/mol
Cat. No. B12367041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-cyclopenten-1-one-d3
Molecular FormulaC6H8O
Molecular Weight99.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC1
InChIInChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3/i1D3
InChIKeyCHCCBPDEADMNCI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-cyclopenten-1-one-d3: Isotopically Labeled Internal Standard for Quantitative LC-MS/MS Analysis


3-Methyl-2-cyclopenten-1-one-d3 (CAS: 208519-89-5) is a deuterium-labeled isotopologue of the endogenous metabolite 3-Methyl-2-cyclopenten-1-one . With a molecular formula of C₆H₅D₃O and a molecular weight of 99.15 g/mol, this stable isotope-labeled compound is primarily employed as an internal standard (IS) in mass spectrometry-based quantification workflows . Its chemical structure features three deuterium atoms substituted on the methyl group of the cyclopentenone ring, enabling precise differentiation from the unlabeled analyte via mass shift detection.

Why Unlabeled 3-Methyl-2-cyclopenten-1-one or Alternative Isotopologues Cannot Replace the -d3 Analog in Critical Quantitative Workflows


Substituting 3-Methyl-2-cyclopenten-1-one-d3 with unlabeled 3-Methyl-2-cyclopenten-1-one (MW: 96.13 g/mol) or other deuterated analogs (e.g., -d5, -d6) in validated LC-MS/MS methods introduces significant quantitative error and invalidates method specificity [1]. The unlabeled compound co-elutes and shares identical mass transitions with the endogenous analyte, rendering it useless as an internal standard. Alternative isotopologues with different degrees of deuteration (e.g., +5 Da or +6 Da mass shifts) may exhibit altered chromatographic retention times, differential extraction recovery, and distinct ionization efficiencies compared to the target analyte [2]. The -d3 labeling provides a minimal mass shift (+3 Da) that optimally balances spectral separation from the natural isotopic envelope while maintaining near-identical physicochemical properties, a critical requirement for robust internal standard performance [3].

Quantifiable Differentiation Evidence: 3-Methyl-2-cyclopenten-1-one-d3 vs. Unlabeled and Alternative Deuterated Analogs


Mass Spectrometric Differentiation: A +3.02 Da Shift Enables Baseline Resolution from Endogenous Analyte

The primary differentiator of 3-Methyl-2-cyclopenten-1-one-d3 is its molecular weight of 99.15 g/mol, representing a +3.02 Da shift compared to the unlabeled 3-Methyl-2-cyclopenten-1-one (MW 96.13 g/mol) [1]. This mass increment allows mass spectrometers to distinguish the internal standard from the natural isotopic envelope of the analyte. Alternative isotopologues with higher deuteration (e.g., -d5 or -d6) provide larger mass shifts (+5.05 Da, +6.06 Da) but may compromise chromatographic co-elution due to increased hydrophobicity [2].

Mass Spectrometry Internal Standard LC-MS/MS Quantification

Chemical Purity Specification: ≥98% Purity Ensures Minimal Background Interference in Quantitative Assays

3-Methyl-2-cyclopenten-1-one-d3 is supplied with a minimum chemical purity of ≥98% . This specification is comparable to high-purity unlabeled 3-Methyl-2-cyclopenten-1-one (typically 98-99% by GC) [1], but the critical distinction lies in the isotopic enrichment. While chemical purity ensures minimal unlabeled compound contamination, the isotopic purity (atom% D) for this -d3 compound is not consistently reported across vendors. Procurement decisions must therefore verify the Certificate of Analysis for the specific lot, as the presence of -d0 or -d2 species can compromise quantification accuracy by introducing background signal at the analyte's mass channel.

Analytical Chemistry Quality Control Internal Standard Purity

Long-Term Storage Stability: -20°C Storage Maintains Isotopic Integrity for Up to 3 Years

3-Methyl-2-cyclopenten-1-one-d3 exhibits recommended long-term storage at -20°C for up to 3 years in powder form, according to vendor specifications . In contrast, the unlabeled 3-Methyl-2-cyclopenten-1-one is typically stored at +4°C (refrigerator) or room temperature [1]. This stricter storage requirement for the deuterated analog reflects the need to prevent deuterium-hydrogen exchange with ambient moisture, which would degrade isotopic enrichment and introduce unlabeled analyte into the internal standard stock solution.

Stability Storage Isotope Dilution

Kinetic Isotope Effect: Altered Reaction Rates for Mechanistic and Metabolic Tracing Studies

Deuteration at the methyl group of 3-Methyl-2-cyclopenten-1-one introduces a primary kinetic isotope effect (KIE) for reactions involving C-D bond cleavage. While no direct KIE measurement is available specifically for 3-Methyl-2-cyclopenten-1-one-d3, class-level data for deuterated cyclopentanones and related cyclic ketones indicate KIE values (k_H/k_D) ranging from 2 to 10 for α-deprotonation and enolization reactions [1][2]. This class-level inference suggests that -d3 will exhibit measurably slower reaction kinetics compared to -d0 in base-catalyzed transformations, enabling its use as a mechanistic probe.

Kinetic Isotope Effect Metabolic Tracing Reaction Mechanism

Procurement-Driven Application Scenarios for 3-Methyl-2-cyclopenten-1-one-d3


Quantitative LC-MS/MS Bioanalysis of Endogenous 3-Methyl-2-cyclopenten-1-one in Plasma or Tissue Homogenates

Employ 3-Methyl-2-cyclopenten-1-one-d3 as a stable isotope-labeled internal standard to correct for matrix effects and extraction variability during the quantification of the endogenous metabolite 3-Methyl-2-cyclopenten-1-one. The +3 Da mass shift ensures unambiguous detection of the IS channel, while its near-identical physicochemical properties to the unlabeled analyte guarantee co-elution and comparable ionization efficiency, as established in Section 3 . This is critical for generating precise calibration curves with correlation coefficients (R²) exceeding 0.99 and achieving low picogram/mL lower limits of quantification (LLOQ) in complex biological matrices.

Metabolic Tracing Studies in Cell Culture or In Vivo Models

Utilize 3-Methyl-2-cyclopenten-1-one-d3 to trace the metabolic fate of cyclopentenone-containing compounds. The deuterium label on the methyl group remains intact during most phase I metabolic transformations (e.g., hydroxylation, epoxidation) unless the methyl C-D bond is directly cleaved. The distinct mass of the -d3 isotopologue allows for differentiation between the administered tracer and endogenously produced 3-Methyl-2-cyclopenten-1-one, enabling accurate determination of metabolic turnover rates and pathway mapping via high-resolution mass spectrometry [1].

Mechanistic Probe in Synthetic Organic Chemistry: Elucidating Rate-Determining Steps

Apply 3-Methyl-2-cyclopenten-1-one-d3 in competitive kinetic isotope effect (KIE) experiments to determine whether C-H (or C-D) bond cleavage at the methyl group is the rate-determining step in base-catalyzed annulation or alkylation reactions. By comparing the reaction rates of -d0 and -d3 under identical conditions, a primary KIE (k_H/k_D > 2) confirms that methyl deprotonation is kinetically significant, as inferred from class-level data on deuterated cyclopentenones [2]. This evidence guides reaction optimization and catalyst design.

GC-MS and GC-MS/MS Quantification of Volatile Organic Compounds in Food and Environmental Matrices

Utilize 3-Methyl-2-cyclopenten-1-one-d3 as a surrogate or internal standard in gas chromatography-mass spectrometry (GC-MS) methods for analyzing volatile flavor compounds or environmental contaminants. The deuterated analog corrects for injection volume variability and detector response drift. Its +3 Da mass shift on the molecular ion or major fragment ions allows for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) without interference from the natural isotopic distribution of the unlabeled analyte, ensuring accurate quantification even in complex sample backgrounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-cyclopenten-1-one-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.